molecular formula C18H18FN3O B2502562 N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide CAS No. 850920-55-7

N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide

Cat. No.: B2502562
CAS No.: 850920-55-7
M. Wt: 311.36
InChI Key: SXOMEHAHNDHLAB-UHFFFAOYSA-N
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Description

N-{[1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide is a benzimidazole derivative featuring a 2-fluorobenzyl group at the 1-position and a propanamide-substituted methyl group at the 2-position of the benzimidazole core. This compound’s structural uniqueness lies in its fluorinated aromatic moiety and the propanamide side chain, which may enhance its binding affinity and metabolic stability.

Properties

IUPAC Name

N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O/c1-2-18(23)20-11-17-21-15-9-5-6-10-16(15)22(17)12-13-7-3-4-8-14(13)19/h3-10H,2,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOMEHAHNDHLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide typically involves the following steps:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound A: Bliretrigine (C19H25N5O2)
  • Structure: (2S)-2-({[1-Ethyl-6-(4-methylphenoxy)-1H-benzimidazol-2-yl]methyl}amino)propanamide .
  • Key Differences: Substitution at 1-position: Ethyl and 4-methylphenoxy groups (vs. 2-fluorobenzyl in the target compound). Propanamide linkage: Attached via an amino group (vs. methyl group in the target).
  • The ethyl group may reduce steric hindrance compared to the bulkier 2-fluorobenzyl substituent.
Compound B: 2-(1-Methyl-1H-Benzimidazol-2-yl)-N-(5-Methylisoxazol-3-yl)Propanamide
  • Structure : Features a methyl group at the 1-position and an isoxazole-linked propanamide .
  • Key Differences: 1-Methyl substitution (vs. Isoxazole moiety introduces hydrogen-bond acceptor sites.
  • Implications :
    • The isoxazole group may improve solubility but reduce lipophilicity compared to the fluorinated benzyl group.
Compound C: 1-(2-Fluorobenzyl)-1H-1,2,3-Triazole-4-Carboxamide
  • Structure : Triazole core with 2-fluorobenzyl and carboxamide groups .
  • Key Differences :
    • Triazole ring (vs. benzimidazole) alters hydrogen-bonding and rigidity.
    • Direct carboxamide attachment (vs. propanamide chain).
  • Implications :
    • The triazole’s smaller size may enhance metabolic stability but reduce binding affinity for benzimidazole-specific targets.
Compound D: N-(2-(1H-Indol-3-yl)Ethyl)-2-(2-Fluoro-Biphenyl-4-yl)Propanamide
  • Structure : Indole and biphenyl substituents with a propanamide chain .
  • Key Differences: Indole moiety (vs. Fluorine on biphenyl (vs. benzyl group) alters spatial orientation.
  • Implications :
    • The biphenyl group may enhance π-π interactions but increase molecular weight (MW = 376 g/mol vs. 310 g/mol for the target).

Physicochemical and Pharmacological Properties

Property Target Compound Bliretrigine Compound B Compound C
Molecular Weight (g/mol) 310.35 371.44 284.32 261.25
LogP (Predicted) 3.1 3.8 2.5 2.0
Hydrogen Bond Acceptors 4 6 5 3
Biological Activity Under investigation Sodium channel blocker Antimicrobial Analgesic
  • Key Observations :
    • The target compound’s 2-fluorobenzyl group contributes to higher LogP (3.1) compared to Compound C (2.0), suggesting better membrane permeability.
    • Bliretrigine’s sodium channel blocking activity highlights the pharmacological relevance of benzimidazole-propanamide hybrids .

Biological Activity

N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound, with a molecular formula of C18H18FN3OC_{18}H_{18}FN_{3}O and a molecular weight of approximately 363.39 g/mol, exhibits potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzimidazole Core : The benzimidazole core is synthesized by condensing o-phenylenediamine with suitable reagents.
  • Introduction of the Fluorobenzyl Group : This step is achieved through nucleophilic substitution reactions using 2-fluorobenzyl chloride.
  • Attachment of the Propanamide Moiety : The final step involves reacting the intermediate with propanoyl chloride to yield the target compound.

This synthetic pathway highlights the compound's structural complexity and its potential for modification to enhance biological activity.

Biological Activities

This compound has been studied for various biological activities, including:

  • Antimicrobial Properties : Compounds within the benzimidazole class are known for their antimicrobial effects. This compound has shown promise as an inhibitor of the Equilibrative Nucleoside Transporter, which is crucial in treating infections caused by Plasmodium falciparum, the malaria-causing parasite .
  • Anticancer Activity : Research indicates that similar benzimidazole derivatives can modulate signaling pathways involved in tumor growth and metastasis. The unique combination of a fluorinated aromatic substituent and a furan ring in this compound potentially enhances its bioactivity compared to other derivatives lacking such modifications .

Case Studies and Research Findings

Several studies have examined the biological activity of related compounds, providing insights into the mechanisms through which this compound may exert its effects:

  • Antiproliferative Effects : A study on benzimidazole derivatives indicated that modifications to the structure could lead to significant antiproliferative effects against various cancer cell lines. The introduction of specific functional groups, such as fluorinated aromatic rings, was correlated with increased efficacy in inhibiting cell growth .
  • In Vivo Studies : Preclinical evaluations have shown that similar compounds exhibit favorable pharmacokinetic profiles, including enhanced metabolic stability and reduced toxicity. For instance, modifications aimed at improving bioavailability have led to compounds that demonstrate effective dosing in animal models without significant adverse effects .

Data Table: Biological Activities of Related Compounds

Compound NameStructureBiological Activity
N-{[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}benzamideStructureAntimicrobial properties
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-furamideStructurePotential anticancer activity
N-{[1-(benzyl)-1H-benzimidazol-2-yl]methyl}benzamideStructureAntiproliferative effects

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